ARN14988
Overview
Description
“2-Methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate” is a chemical compound with the molecular formula C16H24ClN3O5 . It is also known as ARN14988 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a total of 49 bonds, including 25 non-H bonds, 5 multiple bonds, 8 rotatable bonds, 5 double bonds, and 1 six-membered ring . It also contains 1 (thio-) carbamate (aliphatic), 2 urea (-thio) derivatives, and 2 imide(s) (-thio) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 373.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 8 . The Exact Mass and Monoisotopic Mass are both 373.1404486 g/mol . The Topological Polar Surface Area is 96 Ų . The compound has a Complexity of 562 .Scientific Research Applications
Chemical Synthesis and Derivatives
Ring Expansion and Derivatives
A study by Bullock et al. (1972) demonstrated the synthesis of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound structurally similar to the one . This compound was rearranged to give methoxy- and cyano- derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, leading to acid-catalyzed ring contraction to give methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock, Carter, Gregory, & Shields, 1972).
Pyridopyrimidine Antimicrobial Agents
A study on pyrido(2,3-d)pyrimidine antimicrobial agents by Guo et al. (1983) explored the synthesis and antibacterial activity of a series of 2,6-substituted 5,8-dihydro-8-ethyl-5-oxopyrido derivatives, which are structurally related to the compound (Guo, Yuan, Subbotin, Lian, & Zhang, 1983).
Antiviral Pyrimidine Derivatives
Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines with substitutions, including those similar to the compound . They found these compounds showed poor inhibitory activity against DNA viruses, while exhibiting marked inhibition against retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Chemical Properties and Applications
Alkylation Reactions
A study by Mokbel et al. (1994) on 2-methylpropyl 3-(2-methylpropoxy)-5-oxocyclohex-3-ene-1-carboxylate, closely related to the compound of interest, focused on its alkylation reactions. They found high regioselectivity in the reaction, which is significant for understanding the reactivity and potential applications of these compounds (Mokbel, Savage, & Simpson, 1994).
Antiviral Activity of Pyrimidines
Holý et al. (2002) researched 6-hydroxypyrimidines with various substitutions, similar to the compound , and their antiviral activity. They found that certain derivatives inhibited replication of herpes and retroviruses (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
Properties
IUPAC Name |
2-methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O5/c1-4-5-6-7-8-18-14(22)19-9-12(17)13(21)20(15(19)23)16(24)25-10-11(2)3/h9,11H,4-8,10H2,1-3H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVLSEVDIRSYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OCC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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